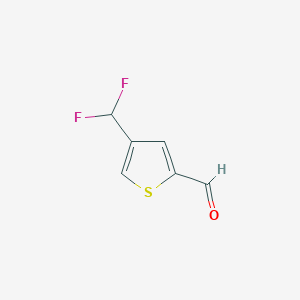

4-(Difluoromethyl)thiophene-2-carbaldehyde

Description

Contextualization within Thiophene (B33073) Chemistry Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of applications, from pharmaceuticals to materials science. The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to impart favorable biological activities. Thiophene and its substituted analogues are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. pharmaguideline.comresearchgate.net

The reactivity of the thiophene ring, which readily undergoes electrophilic aromatic substitution, makes it a versatile building block for the synthesis of complex molecules. nih.gov The introduction of various functional groups onto the thiophene core allows for the fine-tuning of its electronic and steric properties, thereby influencing its biological and material characteristics. The presence of a formyl group at the 2-position, as seen in thiophene-2-carbaldehyde (B41791), provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions. researchgate.netwikipedia.org

Significance of Difluoromethylated Heterocycles in Synthetic Strategies

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. The difluoromethyl (CF2H) group, in particular, has attracted considerable attention in recent years. rsc.org It is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, offering a more lipophilic alternative that can enhance metabolic stability and cell membrane permeability. The weakly acidic nature of the C-H bond in the CF2H group also allows it to participate in hydrogen bonding, which can be crucial for molecular recognition and binding affinity. rsc.org

The introduction of the difluoromethyl group into heterocyclic systems like thiophene is a key strategy in modern drug discovery and materials science. nih.govrsc.org Late-stage difluoromethylation, the introduction of the CF2H group at a late step in a synthetic sequence, is a particularly valuable approach for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. rsc.org Various methods for the C-H difluoromethylation of heteroarenes have been developed, often relying on the generation of the difluoromethyl radical. rsc.org

Overview of Research Trajectories for Formyl-Substituted Thiophenes

Formyl-substituted thiophenes, such as thiophene-2-carbaldehyde, are versatile intermediates in organic synthesis. The aldehyde functionality allows for a wide range of chemical modifications, making these compounds valuable starting materials for the construction of more complex thiophene derivatives. Research in this area has traditionally focused on leveraging the reactivity of the formyl group for the synthesis of Schiff bases, polymers, and various bioactive molecules. researchgate.netresearchgate.net

Recent research has also explored the use of formyl-substituted thiophenes as precursors for the synthesis of other functional groups. For instance, formyl derivatives of thiophenes have served as the basis for the synthesis of (difluoromethyl)- and (chloromethyl)thiophenes. osi.lv This highlights a growing trend towards utilizing the formyl group as a synthetic handle for the introduction of other important functionalities.

Academic Gaps and Research Opportunities concerning 4-(Difluoromethyl)thiophene-2-carbaldehyde

Despite the clear potential of this compound, a thorough review of the current literature reveals a notable lack of dedicated research on this specific molecule. While the synthesis of related 4-arylthiophene-2-carbaldehydes has been reported, and methods for the difluoromethylation of thiophenes exist, a direct and optimized synthesis of this compound is not well-documented. rsc.orgnih.gov

This represents a significant academic gap and a prime opportunity for further investigation. The development of a robust and scalable synthesis of this compound would be of great value to the scientific community. Furthermore, a detailed exploration of its reactivity, particularly the interplay between the electron-withdrawing difluoromethyl group and the reactive aldehyde functionality, is warranted.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRIGBSLFOSPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Difluoromethyl Thiophene 2 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Thiophene (B33073) Core

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential synthetic pathways from simpler, commercially available starting materials. amazonaws.com For 4-(Difluoromethyl)thiophene-2-carbaldehyde (I), two primary disconnection strategies are immediately apparent, focusing on the sequential introduction of the two functional groups: the formyl (CHO) and the difluoromethyl (CHF2) moieties.

Strategy A: Late-Stage Formylation

This approach involves the disconnection of the C2-formyl bond, identifying 4-(difluoromethyl)thiophene (II) as the key penultimate intermediate. This strategy relies on the successful formylation of a thiophene ring already bearing the electron-withdrawing difluoromethyl group. Further disconnection of the C4-CHF2 bond in intermediate (II) leads back to a simpler thiophene derivative, such as thiophene-4-carboxylic acid (III) or 4-bromothiophene (IV), which can serve as a handle for introducing the difluoromethyl group.

Strategy B: Late-Stage Difluoromethylation

Alternatively, disconnection of the C4-CHF2 bond suggests that the target molecule (I) could be synthesized from a precursor such as 4-bromo-thiophene-2-carbaldehyde (V) or thiophene-2-carbaldehyde-4-carboxylic acid (VI). This pathway prioritizes the introduction of the aldehyde, followed by the installation of the difluoromethyl group.

A more fundamental disconnection involves breaking the thiophene ring itself. This approach builds the heterocyclic core from acyclic precursors already containing the necessary carbon framework and functional group precursors, offering a high degree of flexibility and control over the substitution pattern. nih.gov

Precursor Chemistry and Starting Material Selection

The choice of starting material is dictated by the chosen retrosynthetic strategy.

For pathways involving the construction of the thiophene ring, classical methods such as the Gewald, Paal-Knorr, or Fiesselmann syntheses can be adapted. nih.gov These methods typically involve the condensation of precursors bearing the requisite sulfur, carbon, and functional group components.

If a pre-formed thiophene ring is the starting point, the selection depends on which functional group is introduced first.

For late-stage formylation (Strategy A): The synthesis would commence with a 3-substituted thiophene. For instance, 3-bromothiophene (B43185) is a common starting material. This can be converted to intermediates like 4-(difluoromethyl)thiophene.

For late-stage difluoromethylation (Strategy B): A 2,4-disubstituted thiophene is required. 4-Bromo-thiophene-2-carbaldehyde is a viable precursor. Its synthesis can be achieved from 4-bromothiophene through formylation. nih.gov Another potential precursor is thiophene-3-carboxylic acid, which is commercially available. biosynth.combldpharm.com

The selection of these precursors hinges on their commercial availability, cost, and the efficiency of subsequent transformations. The electronic nature of the substituents plays a critical role in the reactivity and regioselectivity of the downstream reactions.

Formylation Reactions in the Presence of Fluorinated Moieties

Introducing a formyl group at the C2 position of a thiophene ring bearing an electron-withdrawing group like CHF2 at the C4 (or meta) position requires careful consideration of regioselectivity. The C5 position is generally the most activated for electrophilic substitution on 3-substituted thiophenes, but the C2 position can be targeted under specific conditions. researchgate.net

Vilsmeier-Haack Formylation Variants

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles. wikipedia.org It typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl3). The regioselectivity of the Vilsmeier-Haack formylation of 3-substituted thiophenes is influenced by both the electronic nature of the substituent and the steric bulk of the Vilsmeier reagent. researchgate.net While an electron-withdrawing group at the 3-position generally directs formylation to the 5-position, careful optimization of reagents and conditions can favor the 2-position. researchgate.netresearchgate.net For a substrate like 3-(difluoromethyl)thiophene, achieving high selectivity for the 2-position over the more electronically favored 5-position would be a significant challenge.

Table 1: Regioselectivity in Vilsmeier-Haack Formylation of 3-Methylthiophene (B123197)

| Formylating Agent | Ratio (2-formyl : 5-formyl) | Reference |

|---|---|---|

| N-formylpyrrolidine/POCl₃ | 11:1 | researchgate.net |

| MeOCHCl₂/TiCl₄ | 46:1 | researchgate.net |

| N-formylindoline/(COCl)₂ | 1:1.5 | researchgate.net |

Data adapted from studies on 3-methylthiophene to illustrate the effect of the formylating agent on regioselectivity. researchgate.net

Directed Ortho-Metalation and Electrophilic Quenching Approaches

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. wikipedia.org This method involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting organolithium species is then quenched with an electrophile.

For thiophenes, the intrinsic acidity of the C2 proton often dominates, leading to lithiation at this position even without a directing group. uwindsor.cawikipedia.org A substituent at the C3 position can further influence this selectivity. A synthetic route could involve a precursor with a suitable DMG at the 3-position of the thiophene ring. This group would direct lithiation to the C2 position, after which the lithium intermediate is quenched with a formylating agent like DMF. Subsequently, the DMG would be converted into the desired difluoromethyl group. This multi-step approach offers excellent regiocontrol for the formylation step. rsc.org

Alternative C-H Functionalization Strategies for Aldehyde Introduction

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H functionalization reactions. These methods offer direct and atom-economical routes to functionalized molecules, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium- and copper-catalyzed systems have been developed for the direct C-H arylation of thiophenes. researchgate.net While direct C-H formylation of heterocycles is an active area of research, it can be challenging. One reported instance involved the unexpected hydrolysis of a directly introduced CF2H group to a formyl group on tryptophan residues in proteins. rsc.org Developing a selective C-H formylation at the C2 position of 4-(difluoromethyl)thiophene would represent a significant advancement.

Introduction of the Difluoromethyl Group onto the Thiophene Ring

The introduction of the CHF2 group is a key transformation in the synthesis of the target molecule. rsc.org This can be accomplished either by direct difluoromethylation of a C-H or C-X bond or by the conversion of an existing functional group.

Direct C-H difluoromethylation of heteroarenes can be achieved through radical-based methods. rsc.orgrsc.org Reagents such as zinc(difluoromethanesulfinate) (Zn(SO2CF2H)2) or S-(difluoromethyl)sulfonium salts can serve as sources of the difluoromethyl radical under photoredox or other radical initiation conditions. researchgate.net The regioselectivity of such reactions on a substituted thiophene-2-carbaldehyde (B41791) would need to be carefully controlled.

Alternatively, a functional group at the C4 position can be converted into the difluoromethyl moiety.

From an Aldehyde: A thiophene-2,4-dicarbaldehyde (B153583) precursor could be selectively reacted at the C4-aldehyde. Treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can convert an aldehyde to a difluoromethyl group.

From a Carboxylic Acid: A carboxylic acid group can be a precursor to the difluoromethyl group. While methods exist for the fluorodecarboxylation of aliphatic carboxylic acids, cdnsciencepub.com direct conversion of aromatic carboxylic acids to difluoromethyl groups is less common. More typically, the carboxylic acid would be reduced to an alcohol, then oxidized to an aldehyde, which is subsequently difluoromethylated. There are also methods to convert carboxylic acids to difluoroketones or bis-difluoromethylated alcohols. acs.org

From a Thiol or Disulfide: The conversion of a disulfide to a difluoromethyl thioether using reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) is a known transformation. ucl.ac.ukrsc.orgresearchgate.net A thiophene-4-thiol or its corresponding disulfide could potentially be converted to a 4-(difluoromethylthio)thiophene, although subsequent desulfurization to the desired 4-(difluoromethyl)thiophene would be required.

Table 2: Selected Reagents for Difluoromethylation

| Reagent | Precursor Functional Group | Reaction Type | Reference |

|---|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Aldehyde (-CHO) | Deoxyfluorination | osi.lv |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Disulfide (-S-S-) | Nucleophilic Difluoromethylation | ucl.ac.ukrsc.org |

| Zn(SO₂CF₂H)₂ / Photocatalyst | Aryl C-H | Radical C-H Difluoromethylation | rsc.org |

| Ph₃P=CF₂ (from Ph₃P/TMSCF₂Br) | Acyl Chloride (-COCl) | Nucleophilic Difluoromethylation | acs.org |

The synthesis of this compound is a challenging task that requires careful strategic planning. The choice between late-stage formylation and late-stage difluoromethylation will depend on the relative efficiencies and selectivities of each key transformation. Advances in directed metalation and C-H functionalization offer promising avenues for achieving this synthesis with high regiocontrol and efficiency.

Radical Difluoromethylation Techniques

Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of heterocycles. nih.gov These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the electron-rich thiophene ring. rsc.org A variety of reagents can serve as •CF₂H precursors under different activation conditions, such as single-electron oxidation or reduction. rsc.org

For the synthesis of this compound, a direct C-H difluoromethylation of thiophene-2-carbaldehyde could be envisioned. However, a significant challenge in the direct functionalization of monosubstituted thiophenes is controlling the regioselectivity. Electrophilic radical attack on the thiophene ring generally shows a preference for the C5 and C3 positions, with C5 being the most reactive site in 2-substituted thiophenes. Therefore, direct radical difluoromethylation of thiophene-2-carbaldehyde would likely yield a mixture of isomers, with 5-(difluoromethyl)thiophene-2-carbaldehyde (B2788815) being a major product.

To achieve the desired 4-substituted regioisomer, a strategy involving blocking groups at the more reactive C3 and C5 positions of the thiophene ring might be necessary. Alternatively, starting with a 4-functionalized thiophene precursor that is amenable to radical difluoromethylation could provide a more direct route.

Table 1: Examples of Radical Difluoromethylation Reagents for Heterocycles

| Reagent Name | Abbreviation | Activation Method | Reference |

|---|---|---|---|

| Zinc difluoromethanesulfinate | Zn(SO₂CF₂H)₂ | Oxidant (e.g., TBHP) | nih.gov |

| Sodium difluoromethanesulfinate | HCF₂SO₂Na | Photoredox Catalysis | nih.gov |

| Bromodifluoromethane | HCF₂Br | Radical Initiator | rsc.org |

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation provides a more regiochemically controlled approach to synthesizing this compound. This strategy often involves the reaction of a difluoromethyl anion equivalent with an electrophilic thiophene precursor. A notable example is the three-component reaction using bromotrimethylsilyl)difluoromethane (TMSCF₂Br) as a difluorocarbene precursor. acs.orgnih.gov

In this approach, a precursor such as 4-bromothiophene-2-carbaldehyde can be used as the substrate. The reaction proceeds via the in situ generation of difluorocarbene (:CF₂), which is then trapped by a nucleophile (e.g., PhSO₂Na or ArSNa) to form a nucleophilic difluoromethyl species (e.g., PhSO₂CF₂⁻). This species subsequently adds to the aldehyde carbonyl group. acs.org This method has been successfully applied to 4-bromothiophene-2-carboxaldehyde, yielding the corresponding difluoromethylated carbinol product in high yield. acs.orgcas.cn Subsequent oxidation of the resulting alcohol would yield the target carbaldehyde.

Table 2: Nucleophilic Difluoromethylation of 4-Bromothiophene-2-carboxaldehyde

| CF₂ Source | Nucleophile | Substrate | Product Type | Yield | Reference |

|---|

Electrophilic Difluoromethylation Pathways

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF₂H⁺" equivalent to a nucleophilic substrate. Given that thiophene is an electron-rich aromatic heterocycle, it can act as a nucleophile in such reactions. youtube.com Reagents such as S-((phenylsulfonyl)difluoromethyl)thiophenium salts have been developed for the electrophilic difluoromethylation of carbon nucleophiles. nih.gov

However, direct electrophilic substitution on thiophene-2-carbaldehyde is regioselectively challenging for accessing the 4-position. The formyl group is a deactivating group, and electrophilic attack on the thiophene nucleus generally occurs at the C5 or C3 position. To direct the electrophilic difluoromethylating agent to the C4 position, a synthetic strategy would require a precursor with appropriate directing or blocking groups. For example, starting with a 2,5-disubstituted thiophene could force the electrophilic attack to occur at one of the β-positions (C3 or C4). Judicious choice of substituents that can be later converted into a carbaldehyde group or removed would be crucial for this pathway.

Stereoselective Synthesis Approaches

The target molecule, this compound, is an achiral compound. It does not possess any stereocenters or elements of chirality such as axial or planar chirality. Therefore, stereoselective synthesis approaches are not applicable to the direct synthesis of this specific compound. Methodologies in asymmetric synthesis would become relevant if the compound were to be used as a precursor for a subsequent reaction that introduces a stereocenter.

Catalytic Methodologies in the Synthesis of this compound

Modern catalytic methods, particularly those involving transition metals and organocatalysts, offer efficient and selective routes for the construction and functionalization of heterocyclic systems.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful strategy for the regioselective synthesis of substituted thiophenes. rsc.org A plausible route to this compound involves a palladium-catalyzed Suzuki-Miyaura coupling reaction.

This could be achieved in two principal ways:

Coupling of 4-bromo-thiophene-2-carbaldehyde with a suitable difluoromethyl-containing boronic acid or ester.

Coupling of a 4-(difluoromethyl)thiophenylboronic acid derivative with a suitable electrophile that allows for the subsequent installation or unmasking of the 2-carbaldehyde group.

The Suzuki-Miyaura reaction is well-documented for its utility in synthesizing 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and various arylboronic acids, demonstrating the feasibility of this approach. nih.gov Adapting this method by using a difluoromethyl-bearing coupling partner would provide a direct entry to the target scaffold.

Table 3: Representative Suzuki-Miyaura Coupling for Functionalizing Thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ | 4-Arylthiophene-2-carbaldehydes | nih.gov |

Organocatalysis in Functional Group Transformations

Organocatalysis offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity under mild conditions. While direct organocatalytic C-H difluoromethylation of thiophenes is not as developed as radical or metal-catalyzed methods, organocatalysis can be instrumental in the functional group transformations necessary to complete the synthesis.

For instance, if a synthetic route yields a precursor such as 4-(difluoromethyl)thiophene-2-carboxylic acid or its corresponding alcohol, organocatalytic methods could be employed for the selective oxidation of the alcohol to the desired carbaldehyde. Asymmetric organocatalysis has been extensively applied to the synthesis of highly functionalized, chiral tetrahydrothiophenes, demonstrating the compatibility of the thiophene scaffold with this catalytic manifold. acs.orgnih.gov While not directly applicable to the synthesis of the aromatic target compound, this precedent suggests that functional group manipulations on the 4-(difluoromethyl)thiophene core could be amenable to organocatalytic strategies.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound typically involves the formylation of a pre-existing 4-(difluoromethyl)thiophene ring. The Vilsmeier-Haack reaction is a preeminent method for such transformations, valued for its reliability in formylating electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comjk-sci.com However, the presence of the electron-withdrawing difluoromethyl group at the 4-position of the thiophene ring presents a challenge, as it deactivates the ring towards electrophilic substitution. jk-sci.com This deactivation necessitates a careful optimization of reaction parameters to achieve satisfactory yields.

Key parameters that are typically optimized in a Vilsmeier-Haack reaction include the choice of formylating agent, the molar ratio of reactants, reaction temperature, and the choice of solvent. The standard Vilsmeier reagent is generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). chemistrysteps.comijpcbs.com

Table 1: Hypothetical Optimization of Vilsmeier-Haack Reaction Conditions for the Synthesis of this compound.

| Entry | Formylating Agent | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Solvent | Hypothetical Yield (%) |

| 1 | POCl₃/DMF | 1.5 : 1 | 25 | Dichloromethane (B109758) | 45 |

| 2 | POCl₃/DMF | 2.0 : 1 | 25 | Dichloromethane | 55 |

| 3 | POCl₃/DMF | 2.0 : 1 | 50 | Dichloromethane | 70 |

| 4 | POCl₃/DMF | 2.0 : 1 | 80 | 1,2-Dichloroethane (B1671644) | 75 |

| 5 | Oxalyl Chloride/DMF | 1.5 : 1 | 0 to 25 | Tetrahydrofuran | 65 |

This table is illustrative and based on general principles of the Vilsmeier-Haack reaction on deactivated aromatic systems. Actual yields may vary.

Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction, which could offer a pathway to milder reaction conditions and reduced waste, although this has been primarily demonstrated for more activated substrates like indoles. acs.org

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of this compound can significantly improve its environmental footprint.

Key Green Chemistry Strategies:

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. bohrium.comresearchgate.netnih.govorganic-chemistry.org For the Vilsmeier-Haack reaction, microwave irradiation could potentially enable the use of lower temperatures or shorter reaction times, thus saving energy. bohrium.com

Greener Solvents: Traditional Vilsmeier-Haack reactions often employ halogenated solvents like dichloromethane or 1,2-dichloroethane, which are associated with environmental and health concerns. The exploration of greener solvent alternatives is an active area of research. While the direct use of water as a solvent in Vilsmeier-Haack reactions is challenging due to the water-sensitive nature of the reagents, recent studies have shown the utility of industrial wastewater for other types of palladium-catalyzed reactions of thiophene derivatives, suggesting a potential for exploring more benign solvent systems. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow processing offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and process control. acs.orgru.nlresearchgate.netresearchgate.net The in-situ generation and immediate use of the highly reactive and potentially hazardous Vilsmeier reagent in a flow reactor can minimize risks associated with its handling and storage. acs.orgru.nlresearchgate.netresearchgate.netacs.org This approach also allows for precise control over reaction parameters, which can lead to improved yields and selectivity.

Alternative Reagents: The conventional Vilsmeier-Haack reaction uses stoichiometric amounts of phosphorus oxychloride, which is corrosive and produces significant phosphorus-containing waste. Research into alternative, more environmentally friendly reagents is ongoing. For instance, methods using phthaloyl dichloride and DMF have been developed as a greener route to the Vilsmeier reagent, with the byproduct, phthalic anhydride, being recoverable. scirp.orgsemanticscholar.orgscirp.org

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Metrics.

| Synthetic Method | Key Green Advantage | Potential Drawbacks | Atom Economy |

| Conventional Batch (POCl₃/DMF) | Well-established | Use of hazardous reagents and solvents, stoichiometric waste | Moderate |

| Microwave-Assisted | Reduced energy consumption, faster reaction | Specialized equipment required, scalability challenges | Moderate |

| Continuous Flow | Enhanced safety, better process control | High initial investment in equipment | Moderate |

| Alternative Reagents (e.g., Phthaloyl Dichloride) | Reduced hazardous waste, potential for byproduct recycling | May require different reaction optimization | Potentially Higher |

This table provides a qualitative comparison based on established principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethyl Thiophene 2 Carbaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group in 4-(difluoromethyl)thiophene-2-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, reductions, and formations of imines and oximes.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of forming new carbon-carbon and carbon-heteroatom bonds. In nucleophilic addition reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the pi bond and moving the electron pair onto the oxygen atom. This is often followed by protonation of the resulting alkoxide. Strong nucleophiles can react directly, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon.

A variety of nucleophiles can be employed in these reactions, including organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanide ions and acetylides. For instance, the reaction with a Grignard reagent (R-MgX) would proceed as follows:

Reaction Scheme for Nucleophilic Addition

| Reactant | Reagent | Product |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | 1-(4-(Difluoromethyl)thiophen-2-yl)ethanol |

| This compound | Organolithium Reagent (e.g., n-BuLi) | 1-(4-(Difluoromethyl)thiophen-2-yl)pentan-1-ol |

| This compound | Sodium Cyanide (NaCN) followed by acid | 2-(4-(Difluoromethyl)thiophen-2-yl)-2-hydroxyacetonitrile |

This table is illustrative and represents expected products based on general principles of organic chemistry.

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. Thiophene-2-carboxaldehyde and its derivatives are known to participate in various condensation reactions. researchgate.net

Knoevenagel Condensation: This reaction involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For this compound, this could involve reacting it with a compound like malonic acid or its esters.

Aldol (B89426) Condensation: While aldehydes with alpha-hydrogens can undergo self-condensation, this compound lacks these. However, it can participate in crossed or mixed Aldol condensations with other enolizable aldehydes or ketones.

Wittig Reaction: This reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig reagent and often leads to the stereoselective formation of (E)-alkenes.

Examples of Condensation Reaction Products

| Reaction Type | Reactant 2 | Catalyst | Product Type |

| Knoevenagel | Diethyl malonate | Piperidine | α,β-Unsaturated ester |

| Wittig | Triphenylphosphonium ylide (e.g., Ph₃P=CH₂) | - | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate ylide (e.g., (EtO)₂P(O)CH₂CO₂Et) | Base (e.g., NaH) | α,β-Unsaturated ester (predominantly E-isomer) |

This table provides expected product types from these condensation reactions.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (a solution of silver nitrate and ammonia) or Fehling's solution.

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common laboratory reagents for this purpose. Catalytic hydrogenation can also be employed. The oxidation of thiophenes can lead to thiophene (B33073) 1-oxides and thiophene 1,1-dioxides. researchgate.net

Summary of Oxidation and Reduction Reactions

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 4-(Difluoromethyl)thiophene-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (4-(Difluoromethyl)thiophen-2-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (4-(Difluoromethyl)thiophen-2-yl)methanol |

This table illustrates the expected products from the oxidation and reduction of the aldehyde functionality.

The aldehyde group readily reacts with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions involve the nucleophilic addition of the nitrogen-containing compound to the carbonyl group, followed by the elimination of a water molecule.

Imination: The reaction with a primary amine (R-NH₂) results in the formation of a C=N double bond.

Oxime Formation: The reaction with hydroxylamine (NH₂OH) yields an oxime, which has a C=N-OH functional group. organic-chemistry.org

Products of Imination and Oxime Formation

| Reactant | Product |

| Primary Amine (R-NH₂) | N-(4-(Difluoromethyl)thiophen-2-ylmethylene)alkan-1-amine |

| Hydroxylamine (NH₂OH) | This compound oxime |

This table shows the expected products from the reaction with primary amines and hydroxylamine.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring, being an electron-rich aromatic system, can undergo both electrophilic and nucleophilic aromatic substitution reactions. The presence of the difluoromethyl and aldehyde substituents significantly influences the regioselectivity and rate of these reactions.

Both the difluoromethyl group and the aldehyde group are electron-withdrawing. The aldehyde group is a meta-director in electrophilic aromatic substitution, deactivating the ring towards attack. The difluoromethyl group is also deactivating and generally considered a meta-director due to its inductive electron-withdrawing effect. rsc.org

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org Given that both substituents are deactivating and meta-directing, electrophilic substitution on this compound is expected to be slow and occur at the C5 position, which is meta to the aldehyde group and para to the difluoromethyl group (though directing effects in five-membered rings can be complex). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the replacement of a leaving group on the aromatic ring by a nucleophile. nih.gov The presence of strong electron-withdrawing groups, like the difluoromethyl and aldehyde groups, activates the ring towards nucleophilic attack, particularly at positions ortho and para to these groups. Aromatic nucleophilic substitution is a widely used method for modifying thiophene derivatives. nih.govresearchgate.net

Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Expected Position of Substitution | Rationale |

| Electrophilic Aromatic Substitution | C5 | The C5 position is meta to the deactivating aldehyde group. |

| Nucleophilic Aromatic Substitution | C5 (if a leaving group is present) | The C5 position is ortho to the activating aldehyde group. |

This table provides a simplified prediction of regioselectivity based on general electronic effects.

Halogenation and Nitration Studies

The introduction of halogen and nitro groups onto the thiophene ring of this compound is governed by the principles of electrophilic aromatic substitution. The thiophene ring is generally more reactive than benzene towards electrophiles; however, the presence of two strong electron-withdrawing groups, the formyl group at C2 and the difluoromethyl group at C4, significantly deactivates the ring towards such reactions.

The formyl group is a meta-directing deactivator, while the difluoromethyl group also exerts a deactivating, meta-directing influence. In the case of this compound, the C5 position is meta to the C2-carbaldehyde and adjacent to the C4-difluoromethyl group. The C3 position is ortho to the C2-carbaldehyde and meta to the C4-difluoromethyl group. Electrophilic attack at the C5 position is generally favored in 2-substituted thiophenes bearing electron-withdrawing groups. Therefore, halogenation and nitration are anticipated to occur selectively at the C5 position.

Halogenation:

Direct halogenation of thiophenes is a facile process. For this compound, reactions with bromine or chlorine in a suitable solvent are expected to yield the 5-halo derivative. Milder reaction conditions may be necessary to prevent over-halogenation or degradation of the starting material due to the deactivated nature of the ring.

| Electrophile | Reagent | Expected Major Product |

| Br+ | Br₂ in acetic acid | 5-Bromo-4-(difluoromethyl)thiophene-2-carbaldehyde |

| Cl+ | Cl₂ in CCl₄ | 5-Chloro-4-(difluoromethyl)thiophene-2-carbaldehyde |

| I+ | I₂ / HIO₃ | 5-Iodo-4-(difluoromethyl)thiophene-2-carbaldehyde |

Nitration:

Nitration of thiophenes requires milder conditions than for benzene to avoid oxidative decomposition. For the deactivated this compound, a mixture of nitric acid and acetic anhydride, or another mild nitrating agent, would be the preferred reagent. The primary product expected is 4-(difluoromethyl)-5-nitrothiophene-2-carbaldehyde. The use of stronger nitrating agents like a mixture of nitric acid and sulfuric acid could lead to significant degradation of the thiophene ring. stackexchange.com

| Nitrating Agent | Expected Major Product |

| HNO₃ / Ac₂O | 4-(Difluoromethyl)-5-nitrothiophene-2-carbaldehyde |

| NO₂BF₄ | 4-(Difluoromethyl)-5-nitrothiophene-2-carbaldehyde |

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) group imparts unique electronic properties and reactivity to the thiophene ring and can itself be a site for further chemical transformations.

The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) significantly reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. The CHF₂ group is considered a lipophilic hydrogen bond donor, a property that can influence intermolecular interactions. acs.org This group is generally stable under a variety of reaction conditions.

The electron-withdrawing nature of the CHF₂ group, in conjunction with the formyl group, renders the protons on the thiophene ring more acidic, potentially facilitating deprotonation under strong basic conditions.

Further Fluorination:

The conversion of the difluoromethyl group to a trifluoromethyl group represents a significant chemical challenge. Direct fluorination of a C-H bond within the CHF₂ group is a difficult transformation. However, radical-based fluorination methods or the use of strong, specialized fluorinating agents might offer a potential route. Such reactions are not common and would likely require harsh conditions.

Defluorination:

Defluorination of the CHF₂ group is also a challenging process due to the strength of the C-F bond. Reductive defluorination methods, potentially using strong reducing agents or specific catalytic systems, could theoretically lead to a monofluoromethyl or methyl group. Recent advancements in photocatalysis have shown promise for the hydrodefluorination of trifluoromethylarenes, and similar methodologies might be adaptable for difluoromethyl compounds. acs.org Protolytic defluorination using superacids has been reported for trifluoromethyl arenes, but such conditions would likely not be compatible with the aldehyde functionality. nih.gov

Sigmatropic Rearrangements and Cycloaddition Reactions Involving the Thiophene Core

While the aromaticity of the thiophene ring makes it less prone to participate in pericyclic reactions compared to less aromatic heterocycles like furan, such reactions are not entirely unknown, particularly with substituted thiophenes. researchtrends.net

Sigmatropic Rearrangements:

Sigmatropic rearrangements, such as the Cope or Claisen rearrangements, are pericyclic reactions involving the migration of a σ-bond. For this compound to participate directly in such a rearrangement, it would first need to be converted into a suitable precursor, for example, by introducing an allyl or vinyl ether/thioether substituent. The high degree of substitution and the electron-deficient nature of the ring might influence the feasibility and outcome of such rearrangements. acs.orgacs.org

Cycloaddition Reactions:

Thiophenes can act as dienes in Diels-Alder reactions, although typically under forcing conditions due to their aromatic stability. The presence of electron-withdrawing groups on the thiophene ring can, in some cases, enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions. researchgate.net Conversely, oxidation of the thiophene sulfur to a sulfoxide or sulfone disrupts the aromaticity and can facilitate [4+2] cycloaddition reactions where the thiophene derivative acts as the diene. researchtrends.net Given the electronic nature of this compound, it is more likely to act as a dienophile in reactions with electron-rich dienes.

| Reaction Type | Potential Reactant | Potential Product Type |

| researchtrends.netresearchtrends.net-Sigmatropic Rearrangement | Allyloxy derivative | Rearranged hydroxymethylthiophene |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Bicyclic adduct |

Advanced Mechanistic Elucidation of Key Transformations

To gain a deeper understanding of the reaction mechanisms involved in the transformations of this compound, advanced techniques such as kinetic isotope effect studies can be employed.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. youtube.com By replacing a specific hydrogen atom with its heavier isotope, deuterium, one can measure the change in the reaction rate.

For electrophilic aromatic substitution reactions on the thiophene ring of this compound, a primary KIE would be expected if the C-H bond cleavage at the site of substitution is the rate-determining step. In many electrophilic aromatic substitutions, the initial attack of the electrophile to form the sigma complex is the slow step, and in such cases, no significant KIE is observed. youtube.com

A KIE study on the halogenation or nitration at the C5 position would involve synthesizing the 5-deuterated analogue of this compound and comparing its reaction rate to the non-deuterated compound. The absence of a primary KIE would support a mechanism where the formation of the Wheland intermediate is rate-limiting.

Transition State Analysis

Transition state analysis provides a lens through which we can understand the energetic barriers and geometries of the fleeting molecular structures that exist at the peak of a reaction's energy profile. For this compound, key reactions would include nucleophilic addition to the carbaldehyde and electrophilic substitution on the thiophene ring.

The reactivity of the carbaldehyde group is significantly influenced by the electronic nature of the thiophene ring and its substituents. The difluoromethyl group at the 4-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect, transmitted through the π-system of the thiophene ring, would increase the electrophilicity of the carbaldehyde carbon, making it more susceptible to nucleophilic attack.

A hypothetical transition state for the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbaldehyde group would involve the formation of a partial bond between the nucleophile and the carbonyl carbon, with a concurrent partial breaking of the C=O π-bond. The geometry of this transition state would be approximately tetrahedral around the carbonyl carbon. Computational studies on similar aromatic aldehydes allow for the estimation of activation energies (ΔG‡) for such processes.

To illustrate this, a hypothetical data table for the nucleophilic addition to substituted thiophene-2-carbaldehydes is presented below. The values are representative and based on computational studies of analogous systems.

| Substituent at 4-position | Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) |

| -H | CN⁻ | Acetonitrile | 12.5 |

| -CH₃ | CN⁻ | Acetonitrile | 13.2 |

| -CF₂H | CN⁻ | Acetonitrile | 11.8 |

| -NO₂ | CN⁻ | Acetonitrile | 11.2 |

This is an interactive data table. The values presented are hypothetical and for illustrative purposes based on known electronic effects of the substituents.

The data suggests that the electron-withdrawing nature of the difluoromethyl group would lower the activation energy for nucleophilic addition compared to an unsubstituted or alkyl-substituted thiophene-2-carbaldehyde (B41791), though it would be less activating than a nitro group.

For electrophilic aromatic substitution, the situation is reversed. The difluoromethyl and carbaldehyde groups are deactivating and direct incoming electrophiles to the C5 position. The transition state for such a reaction would involve the formation of a Wheland intermediate (a resonance-stabilized carbocation), where the thiophene ring's aromaticity is temporarily disrupted. The electron-withdrawing nature of the substituents would destabilize this positively charged intermediate, leading to a higher activation barrier compared to unsubstituted thiophene.

Reaction Pathway Mapping

Reaction pathway mapping involves charting the energetic landscape of a chemical reaction, from reactants to products, including all intermediates and transition states. For this compound, we can consider the reaction pathway for a common synthetic transformation, such as the Wittig reaction, to form a substituted alkene.

The Wittig reaction proceeds through a multi-step pathway:

Nucleophilic attack: The phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate.

Oxaphosphetane formation: The betaine undergoes ring-closure to form a four-membered oxaphosphetane intermediate.

Cycloreversion: The oxaphosphetane decomposes to yield the alkene and triphenylphosphine oxide.

The difluoromethyl group at the 4-position would influence the kinetics of the initial nucleophilic attack. Its electron-withdrawing effect would enhance the electrophilicity of the carbonyl carbon, likely accelerating the formation of the betaine intermediate.

A hypothetical reaction coordinate diagram for the Wittig reaction of this compound is presented below. The relative energies are illustrative and based on general mechanistic understanding of the Wittig reaction.

Reaction Coordinate Diagram for the Wittig Reaction

Reactants: this compound and a phosphorus ylide.

TS1: Transition state for the formation of the betaine intermediate (INT1).

INT1: Betaine intermediate.

INT2: Oxaphosphetane intermediate.

TS2: Transition state for the decomposition of the oxaphosphetane.

Products: The corresponding alkene and triphenylphosphine oxide.

The rate-determining step of the Wittig reaction can vary depending on the specific reactants and conditions. However, the electronic effects of the difluoromethyl group would primarily influence the energy of TS1.

Computational and Theoretical Studies on 4 Difluoromethyl Thiophene 2 Carbaldehyde

Quantum Mechanical Calculations (DFT, Ab Initio Methods)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the behavior of molecules at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For 4-(Difluoromethyl)thiophene-2-carbaldehyde, DFT methods, particularly with hybrid functionals like B3LYP, would be well-suited to provide a balance between computational cost and accuracy.

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the electron-withdrawing nature of both the difluoromethyl and carbaldehyde groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene (B33073). The precise energy values and the HOMO-LUMO gap would require specific calculations. The distribution of these orbitals would likely show significant localization on the thiophene ring, with contributions from the sulfur atom and the conjugated π-system.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This analysis is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.

Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent electrophilic sites or hydrogen bond donors.

In this compound, the oxygen atom of the carbaldehyde group would be expected to be a region of strong negative potential. The hydrogen atoms of the difluoromethyl group, due to the high electronegativity of the fluorine atoms, would likely exhibit a positive electrostatic potential, potentially participating in hydrogen bonding. The thiophene ring itself would display a more complex potential surface, influenced by the opposing electronic effects of the substituents.

Theoretical methods can be used to calculate the partial charge on each atom in a molecule, providing a quantitative measure of the electron distribution. Various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be employed for this purpose. Bond order analysis provides insight into the nature and strength of the chemical bonds within the molecule.

For this compound, the fluorine atoms would carry a significant negative partial charge, while the carbon atom of the difluoromethyl group would be positively charged. The oxygen atom of the carbaldehyde would also have a substantial negative charge, with the carbonyl carbon being positive. These atomic charges would influence the molecule's dipole moment and its interaction with polar solvents and other molecules. Bond order analysis would quantify the degree of double-bond character in the thiophene ring and the C=O and C-S bonds.

Table 2: Hypothetical Atomic Charges for Selected Atoms in this compound

| Atom | Partial Charge (e) |

|---|---|

| S | Data not available |

| O (carbonyl) | Data not available |

| C (carbonyl) | Data not available |

| C (difluoromethyl) | Data not available |

Conformation Analysis and Conformational Isomerism

Molecules that are not completely rigid can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically done by systematically rotating rotatable bonds and calculating the energy at each step to map out the potential energy surface.

For this compound, the primary source of conformational isomerism would be the rotation around the single bond connecting the carbaldehyde group to the thiophene ring. This could lead to different orientations of the carbonyl group relative to the sulfur atom in the ring. The difluoromethyl group also has a rotatable bond, which could lead to further conformational possibilities. Computational studies would identify the most stable conformer(s) and the energy barriers between them, which is important for understanding the molecule's flexibility and how it might bind to a receptor or enzyme.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants of a molecule. For this compound, predicting the ¹⁹F NMR spectrum would be particularly useful for its characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. This would help in assigning the characteristic vibrational modes, such as the C=O stretch of the carbaldehyde and the C-F stretches of the difluoromethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the molecule's chromophores and its color.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (CHO) | Data not available |

| ¹³C NMR Chemical Shift (C=O) | Data not available |

| ¹⁹F NMR Chemical Shift (CHF₂) | Data not available |

| IR Frequency (C=O stretch) | Data not available |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms. By locating the transition state structures and calculating their energies, the activation energy for a reaction can be determined, which is related to the reaction rate.

For this compound, one could computationally investigate various reactions, such as the nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. Such studies would help in understanding the reactivity of the molecule and predicting the outcome of potential chemical transformations. The influence of the difluoromethyl group on the reactivity of the carbaldehyde and the thiophene ring would be a key aspect of such an investigation.

Energetics of Key Synthetic Steps

The synthesis of this compound likely involves C-H functionalization or cross-coupling reactions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the energetic landscape of these synthetic pathways. By calculating the thermodynamic and kinetic parameters, researchers can predict reaction feasibility, identify rate-determining steps, and optimize reaction conditions.

A plausible synthetic route could involve the direct C-H difluoromethylation of a thiophene-2-carbaldehyde (B41791) precursor. nih.govacs.org Theoretical calculations would focus on the energetics of radical generation from a difluoromethyl source and the subsequent reaction with the thiophene ring. Key parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) for transition states are calculated to construct a complete reaction profile. These calculations can help rationalize regioselectivity and identify potential side reactions.

Table 1: Illustrative Energetic Data for a Hypothetical C-H Difluoromethylation Step

| Parameter | Value (kcal/mol) | Description |

| ΔHreaction | -25.5 | The overall reaction is exothermic, indicating it is thermodynamically favorable. |

| ΔGreaction | -21.2 | The negative Gibbs free energy confirms the spontaneity of the reaction under standard conditions. |

| Ea(Transition State) | +18.7 | The activation energy barrier suggests that the reaction requires moderate energy input to proceed at a reasonable rate. |

Note: The data in this table is hypothetical and serves to illustrate the types of energetic parameters derived from computational studies.

Computational Modeling of Catalytic Pathways

Many synthetic routes for functionalized thiophenes rely on transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions. acs.orgacs.org Computational modeling is instrumental in elucidating the complex mechanisms of these catalytic cycles. escholarship.org For instance, if the synthesis involves a Suzuki-Miyaura coupling to introduce a difluoromethylated aryl group, DFT calculations can model each elementary step: oxidative addition, transmetalation, and reductive elimination. acs.orgrsc.org

These models provide detailed geometric and electronic information about short-lived intermediates and transition states that are often difficult to characterize experimentally. acs.org By analyzing the energy barriers of competing pathways, computational studies can explain the observed selectivity and guide the rational design of more efficient catalysts and ligands. escholarship.org For example, modeling can reveal how ligand sterics and electronics influence the rate-determining step of the catalytic cycle. ucla.edu

Table 2: Example of Calculated Relative Free Energies for a Palladium-Catalyzed Cross-Coupling Cycle

| Catalytic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Oxidative Addition | Oxidative Addition TS | +15.3 |

| Pd(II) Intermediate | -5.1 | |

| Transmetalation | Transmetalation TS | +19.8 |

| Di-organo Pd(II) Complex | -12.4 | |

| Reductive Elimination | Reductive Elimination TS | +17.5 |

| Product Complex | -30.6 |

Note: This table presents hypothetical data for a generic catalytic cycle to demonstrate the application of computational modeling in catalysis. The transmetalation step is shown as the rate-determining step in this example.

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. acs.orgresearchgate.net Computational models can account for these solvent effects through two primary approaches: implicit and explicit solvent models. wikipedia.orgrsc.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. fiveable.me This method is computationally efficient and effective at capturing bulk electrostatic interactions. fiveable.me It can be used to predict how solvent polarity affects the molecule's dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and the activation barriers of reactions. researchgate.net

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. wikipedia.org This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. chemrxiv.orgacs.org For this compound, explicit models could be used to study the interactions between the polar aldehyde group, the hydrogen-bond-donating difluoromethyl group, and various protic or aprotic solvents.

Table 3: Hypothetical Solvent Effects on the Activation Energy of a Key Reaction Step

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea, kcal/mol) |

| Gas Phase | 1.0 | 22.5 |

| Toluene | 2.4 | 20.1 |

| Tetrahydrofuran (THF) | 7.5 | 18.9 |

| Ethanol (B145695) | 24.5 | 17.3 |

Note: The data is illustrative, showing a trend where increasing solvent polarity can lower the activation barrier for a reaction involving a polar transition state.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational flexibility, intermolecular interactions, and solvation dynamics. nih.gov

For this compound, an MD simulation could be performed by placing the molecule in a simulated box of a chosen solvent (e.g., water or an organic solvent). The simulation would track the trajectory of every atom, providing insights into:

Conformational Analysis: The rotational freedom around the single bonds, particularly between the thiophene ring and the aldehyde and difluoromethyl groups.

Solvation Structure: How solvent molecules arrange themselves around the solute, which can be quantified using radial distribution functions.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the difluoromethyl group (as a donor) or the aldehyde oxygen (as an acceptor) and solvent molecules. This is particularly relevant given the increasing recognition of the C-F···H hydrogen bond. nih.gov

MD simulations are also crucial for studying how the molecule might interact with biological targets, such as enzymes or receptors, providing a basis for rational drug design. acs.org

Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter/Output | Description | Example |

| Force Field | A set of parameters describing the potential energy of the system. | GAFF2 (General Amber Force Field) |

| Solvent Model | The representation of the solvent. | TIP3P (for water) |

| Simulation Time | The duration of the simulation. | 100 nanoseconds |

| Key Output | Conformational preferences of the aldehyde group relative to the ring. | |

| Key Output | Radial distribution function g(r) for water around the aldehyde oxygen. | |

| Key Output | Analysis of hydrogen bond lifetimes involving the CHF₂ group. |

Note: This table outlines the setup and potential findings from a standard MD simulation.

Synthesis and Characterization of Derivatives and Analogs of 4 Difluoromethyl Thiophene 2 Carbaldehyde

Modifications at the Carbaldehyde Position

The aldehyde group at the 2-position of the thiophene (B33073) ring is a prime site for chemical modification, offering a gateway to a variety of functional groups and molecular extensions through well-established organic reactions. ontosight.ai

The carbaldehyde moiety can be readily transformed into its corresponding primary alcohol or carboxylic acid.

Reduction to Alcohols: The reduction of the aldehyde to (4-(difluoromethyl)thiophen-2-yl)methanol is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this conversion. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Oxidation to Carboxylic Acids: The synthesis of 4-(difluoromethyl)thiophene-2-carboxylic acid can be accomplished through the oxidation of the parent aldehyde. wikipedia.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and tolerance of other functional groups. An alternative practical synthesis involves the oxidation of the corresponding 2-acetylthiophene (B1664040) derivative. wikipedia.org

| Starting Material | Reaction Type | Product | Typical Reagents |

| 4-(Difluoromethyl)thiophene-2-carbaldehyde | Reduction | (4-(Difluoromethyl)thiophen-2-yl)methanol | Sodium borohydride (NaBH₄) |

| This compound | Oxidation | 4-(Difluoromethyl)thiophene-2-carboxylic acid | Potassium permanganate (KMnO₄), Silver oxide (Ag₂O) |

Condensation reactions with nitrogen-based nucleophiles provide access to a range of C=N bonded derivatives. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

Imines (Schiff Bases): The reaction between this compound and a primary amine (R-NH₂) under mildly acidic conditions yields an imine, also known as a Schiff base. masterorganicchemistry.comlumenlearning.com The reaction mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration leads to the formation of the C=N double bond. libretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. lumenlearning.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding aldoxime. wikipedia.orgtaylorandfrancis.com This reaction is a standard method for the characterization and protection of aldehydes. researchgate.net The formation of oximes generally results in colorless crystals or thick liquids. wikipedia.org

Hydrazones: Reacting the aldehyde with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., N,N-dimethylhydrazine, phenylhydrazine) affords hydrazones. organic-chemistry.orgtaylorandfrancis.com These compounds are valuable intermediates in organic synthesis, notably in reactions like the Wolff-Kishner reduction. masterorganicchemistry.com Thiophene-based hydrazones have also been investigated for their potential as hole-transporting materials. researchgate.net

| Reactant | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Imine | 4-(Difluoromethyl)thiophen-2-yl-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | 4-(Difluoromethyl)thiophen-2-yl-CH=N-OH |

| Hydrazine (R-NHNH₂) | Hydrazone | 4-(Difluoromethyl)thiophen-2-yl-CH=N-NH-R |

To extend the conjugated π-system of the molecule, the aldehyde can undergo various olefination reactions, converting the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) is a widely used method to form an alkene. The geometry of the resulting double bond (E/Z isomerism) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: An alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion. It often provides better yields and stereoselectivity, typically favoring the formation of the E-alkene.

These reactions are fundamental in synthesizing vinyl-substituted thiophenes, which are important building blocks for conductive polymers and materials with interesting optical properties. researchgate.net

The aldehyde functional group can participate as an electrophile in intramolecular or intermolecular cyclization reactions to construct new ring systems. For instance, in the presence of a suitable nucleophile within the same molecule or in a multicomponent reaction, the aldehyde can facilitate the formation of fused heterocyclic systems. One example involves the reaction of thiophene-2,3-dialdehyde with primary amines and thiols to create a thieno[2,3-c]pyrrole-bridged structure. nih.gov While the subject molecule is not a dialdehyde, similar principles can be applied in specifically designed synthetic routes where the aldehyde participates in ring-closing steps.

Functionalization of the Thiophene Ring System

The thiophene ring itself is susceptible to electrophilic substitution, allowing for the introduction of various substituents. The existing difluoromethyl and formyl groups on the ring influence the regioselectivity of these reactions.

Halogenation: The halogenation of thiophene rings occurs readily. iust.ac.ir Introducing halogens like bromine or chlorine can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution (C3 or C5) is directed by the combined electronic effects of the existing substituents.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the thiophene ring, although this reaction can sometimes be complicated by polysubstitution and rearrangement. The use of appropriate catalysts and conditions is crucial for achieving desired outcomes. mdpi.comktu.edu

Arylation: The introduction of aryl substituents is commonly achieved through transition metal-catalyzed cross-coupling reactions. core.ac.uk The Suzuki-Miyaura reaction, which couples an arylboronic acid or ester with a halogenated thiophene precursor, is a particularly powerful and versatile method for forming carbon-carbon bonds. mdpi.comnih.gov Direct C-H arylation has also emerged as an efficient strategy, reacting the thiophene derivative directly with an aryl halide in the presence of a palladium catalyst. core.ac.uk These methods are instrumental in synthesizing aryl-substituted thiophenes. nih.gov

| Reaction Type | Typical Reagents | Product Description |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Introduction of a halogen atom (Br, Cl) onto the thiophene ring. |

| Alkylation | Alkyl halide, Lewis acid catalyst | Attachment of an alkyl group to the thiophene ring. |

| Arylation (Suzuki Coupling) | Arylboronic acid, Pd catalyst, Base | Coupling of an aryl group to a pre-halogenated thiophene ring. |

| Arylation (Direct C-H) | Aryl halide, Pd catalyst, Base | Direct coupling of an aryl group to a C-H bond on the thiophene ring. |

Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available precursors. researchgate.net For derivatives of this compound, these reactions are typically employed by first introducing a halogen atom (e.g., bromine or iodine) at the 5-position of the thiophene ring, creating a versatile synthetic handle for subsequent diversification.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most powerful methods for forming C(sp2)-C(sp2) bonds due to its mild reaction conditions and high functional group tolerance. researchgate.netnih.gov The synthesis of 5-aryl- or 5-heteroaryl-4-(difluoromethyl)thiophene-2-carbaldehydes can be efficiently achieved by reacting a 5-bromo-4-(difluoromethyl)thiophene-2-carbaldehyde precursor with various arylboronic acids or their corresponding pinacol (B44631) esters. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh3)4, in the presence of a base. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene/Water | 85-90 | Good | nih.gov |

| 3,5-bis(trifluoromethyl)phenylboronic ester | Pd(PPh3)4 | K3PO4 | Dioxane/Water | 90 | Excellent | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 90 | 57 | mdpi.com |

| 3,5-Dimethylphenylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene/Water | 90 | Excellent | nih.gov |

Stille Coupling The Stille coupling involves the reaction of an organotin compound with an organohalide. organic-chemistry.org This method is highly versatile and tolerant of a wide range of functional groups. organic-chemistry.orgresearchgate.net Derivatives of this compound can be synthesized by coupling a 5-stannyl-substituted thiophene with various aryl or vinyl halides, or conversely, by coupling a 5-halo-substituted thiophene with an organostannane. nih.gov The reaction typically employs a palladium catalyst, and the choice of ligands and additives can be crucial for achieving high yields. researchgate.netnih.gov

Sonogashira Coupling The Sonogashira coupling is a robust method for forming C(sp2)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgnih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, although copper-free conditions have been developed. beilstein-journals.orgnih.gov Applying this to the target scaffold, a 5-halo-4-(difluoromethyl)thiophene-2-carbaldehyde can be coupled with various terminal alkynes to produce a diverse range of 5-alkynyl derivatives. nih.gov These products are valuable intermediates for further transformations, such as cyclization reactions. beilstein-journals.org

Negishi Coupling The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate. rsc.org A key advantage of this reaction is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions. A particularly relevant application is the palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent to introduce the CHF2 moiety onto an aromatic ring. nih.gov Conversely, an organozinc derivative of this compound could be prepared and coupled with various electrophiles to generate novel derivatives.

Heterocyclic Annulation Strategies

Heterocyclic annulation refers to the construction of a new ring fused onto an existing molecular framework. The aldehyde functional group and the activated thiophene ring of this compound derivatives serve as excellent starting points for building new heterocyclic systems.

One prominent strategy involves a cascade reaction sequence, such as a Cacchi-type annulation. beilstein-journals.org This process can be initiated by a Sonogashira coupling of a 5-halo-4-(difluoromethyl)thiophene-2-carbaldehyde with an ortho-amino or ortho-hydroxy-substituted arylacetylene. The resulting intermediate can then undergo an intramolecular 5-endo-dig cyclization, leading to the formation of fused indole (B1671886) or benzofuran (B130515) ring systems, respectively. beilstein-journals.org

Furthermore, the aldehyde group can participate in condensation reactions with various binucleophiles to construct new rings. For instance, reaction with hydrazine derivatives can yield pyrazoles, while reaction with β-ketoesters or malononitrile (B47326) in Gewald-type reactions can lead to the formation of new, highly substituted thiophene or pyridine (B92270) rings fused to the original thiophene core. nih.gov These strategies significantly expand the structural diversity of compounds accessible from the this compound platform.

Structural Elucidation of Novel Derivatives using Advanced Spectroscopic Methods

The unambiguous determination of the chemical structure of newly synthesized compounds is paramount. A combination of advanced spectroscopic and analytical techniques is required to confirm the identity, purity, and three-dimensional arrangement of atoms in the novel derivatives of this compound.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, DOSY, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of atoms nih.govtandfonline.com, complex structures often require more advanced techniques.